Physicochemical Drug-Likeness Profile Compared to Oral Bioavailability Benchmarks
The compound satisfies all four Lipinski Rule-of-Five criteria: MW 378.4 g/mol (<500), XLogP3-AA 0.5 (<5), 1 H-bond donor (<5), and 6 H-bond acceptors (<10). Its topological polar surface area (TPSA) is 116 Ų (<140 Ų), predicting good intestinal absorption [1]. In contrast, the structurally related CXCR2 antagonist SB-225002 (MW 355.4, XLogP ~3.2, TPSA ~101 Ų) exhibits higher lipophilicity, which may correlate with different solubility and protein-binding profiles, although no direct experimental comparison has been published [2].
| Evidence Dimension | Lipinski compliance and oral absorption predictors |
|---|---|
| Target Compound Data | MW 378.4; XLogP3 0.5; HBD 1; HBA 6; TPSA 116 Ų; 0 Lipinski violations |
| Comparator Or Baseline | SB-225002 (CAS 182498-32-4): MW 355.4; XLogP ~3.2; TPSA ~101 Ų; 0 violations (computed) |
| Quantified Difference | Target compound is 1.5 log units more hydrophilic (XLogP 0.5 vs. ~3.2) |
| Conditions | Computed descriptors using PubChem/Pipeline Pilot; no experimental solubility or permeability data available for direct comparison. |
Why This Matters
The markedly lower predicted lipophilicity may confer superior aqueous solubility and reduced non-specific protein binding, translating into cleaner in vitro assay profiles.
- [1] PubChem Compound Summary for CID 121188721, computed properties section. View Source
- [2] PubChem Compound Summary for CID 5311180 (SB-225002). View Source
